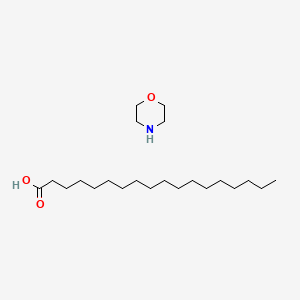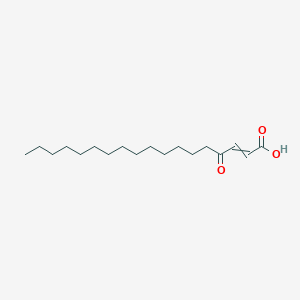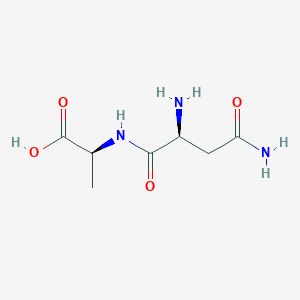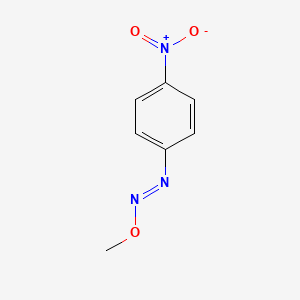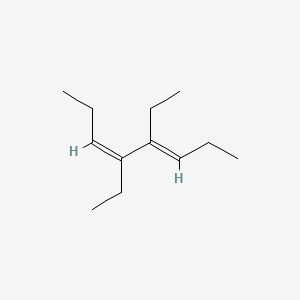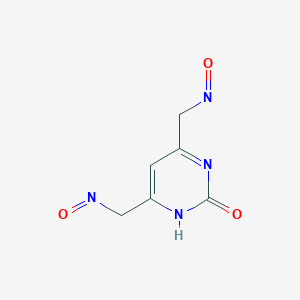
4,6-Bis(nitrosomethyl)pyrimidin-2(1h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Bis(nitrosomethyl)pyrimidin-2(1h)-one is a synthetic organic compound characterized by the presence of two nitrosomethyl groups attached to a pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(nitrosomethyl)pyrimidin-2(1h)-one typically involves the nitration of pyrimidin-2(1h)-one derivatives. The reaction conditions often include the use of strong nitrating agents such as nitric acid or nitrous acid under controlled temperatures to ensure the selective introduction of nitroso groups at the 4 and 6 positions of the pyrimidinone ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4,6-Bis(nitrosomethyl)pyrimidin-2(1h)-one can undergo various chemical reactions, including:
Oxidation: The nitroso groups can be oxidized to form nitro derivatives.
Reduction: The nitroso groups can be reduced to form amine derivatives.
Substitution: The nitroso groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4,6-bis(nitromethyl)pyrimidin-2(1h)-one.
Reduction: Formation of 4,6-bis(aminomethyl)pyrimidin-2(1h)-one.
Substitution: Formation of various substituted pyrimidinone derivatives depending on the substituent introduced.
Scientific Research Applications
4,6-Bis(nitrosomethyl)pyrimidin-2(1h)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,6-Bis(nitrosomethyl)pyrimidin-2(1h)-one involves its interaction with specific molecular targets and pathways. The nitroso groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or modulate signaling pathways. The compound may also interact with enzymes and receptors, affecting their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4,6-Dinitromethylpyrimidin-2(1h)-one: Similar structure but with nitro groups instead of nitroso groups.
4,6-Bis(aminomethyl)pyrimidin-2(1h)-one: Similar structure but with amino groups instead of nitroso groups.
4,6-Bis(methyl)pyrimidin-2(1h)-one: Similar structure but with methyl groups instead of nitroso groups.
Uniqueness
4,6-Bis(nitrosomethyl)pyrimidin-2(1h)-one is unique due to the presence of nitrosomethyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The nitroso groups can participate in unique redox and substitution reactions, making this compound valuable for various research applications.
Properties
CAS No. |
6944-76-9 |
|---|---|
Molecular Formula |
C6H6N4O3 |
Molecular Weight |
182.14 g/mol |
IUPAC Name |
4,6-bis(nitrosomethyl)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C6H6N4O3/c11-6-9-4(2-7-12)1-5(10-6)3-8-13/h1H,2-3H2,(H,9,10,11) |
InChI Key |
XDMFDKTZAPKCIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=O)N=C1CN=O)CN=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



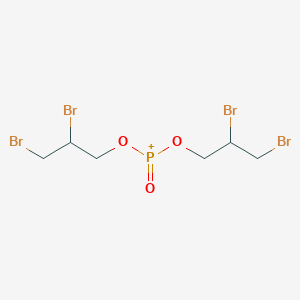
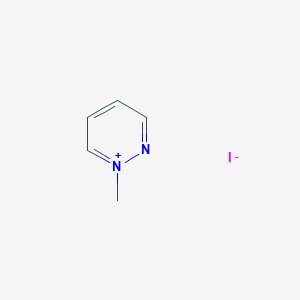

![2-[2-(Furan-2-yl)ethyl]-1h-benzimidazole](/img/structure/B14716695.png)

